molecular formula C29H35ClN2O2P B12350739 MitoTEMPO

MitoTEMPO

Cat. No.: B12350739
M. Wt: 510.0 g/mol
InChI Key: WKKFJIJNGHNQQW-UHFFFAOYSA-N
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Description

MitoTEMPO is a mitochondria-targeted antioxidant known for its ability to scavenge mitochondrial superoxide. It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium, which allows it to pass through lipid bilayers and accumulate in mitochondria . This compound has gained significant attention due to its potential therapeutic applications in mitigating oxidative stress-related diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

MitoTEMPO is synthesized by conjugating TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with triphenylphosphonium. The synthesis involves the following steps:

    Formation of TEMPO Derivative: TEMPO is first functionalized to introduce a reactive group, such as an amine or carboxyl group.

    Conjugation with Triphenylphosphonium: The functionalized TEMPO is then reacted with triphenylphosphonium under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. The process typically includes:

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

MitoTEMPO primarily undergoes redox reactions due to its antioxidant properties. It can participate in:

    Oxidation: this compound can be oxidized to its oxoammonium form.

    Reduction: It can be reduced back to its hydroxylamine form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as ascorbic acid or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions are the oxoammonium and hydroxylamine forms of this compound, which are crucial for its antioxidant activity.

Scientific Research Applications

MitoTEMPO has a wide range of applications in scientific research, including:

Mechanism of Action

MitoTEMPO exerts its effects by targeting and scavenging mitochondrial superoxide, a reactive oxygen species. The compound’s lipophilic cation triphenylphosphonium allows it to accumulate in mitochondria, where it neutralizes superoxide radicals. This action reduces oxidative stress and protects mitochondrial function . The molecular targets include mitochondrial superoxide and other reactive oxygen species, and the pathways involved are those related to oxidative stress and mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    TEMPOL: Another nitroxide antioxidant but lacks the mitochondrial targeting moiety.

    MitoQ: A mitochondria-targeted antioxidant similar to MitoTEMPO but with a different antioxidant moiety (ubiquinone).

    SkQ1: A mitochondria-targeted antioxidant with plastoquinone as the antioxidant moiety.

Uniqueness

This compound is unique due to its specific combination of TEMPO and triphenylphosphonium, which allows it to effectively target and accumulate in mitochondria. This specificity enhances its ability to mitigate mitochondrial oxidative stress compared to other antioxidants that do not have mitochondrial targeting capabilities .

Properties

Molecular Formula

C29H35ClN2O2P

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C29H34N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23H,20-22H2,1-4H3;1H

InChI Key

WKKFJIJNGHNQQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-]

Origin of Product

United States

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